Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-

Stereochemistry Platinum anticancer Structure-activity relationship

Researchers investigating stereochemistry-activity relationships in antitumor platinum complexes face a lack of authenticated, isomer-pure reference standards. This (SP-4-3-(R*,S*)) meso stereoisomer of dichloro(stilbenediamine)platinum(II) serves as the critical baseline probe to deconvolute ligand chirality effects. Substitution with other stien isomers is not scientifically justified without isomer-specific data. - Enables direct benchmarking against enantiopure trans-d/l and ethylenediamine analogs. - Suitable for comparative DNA binding kinetics studies; stien ligands react with 5′-GMP at half the rate of ethylenediamine analogs. - Ideal reference standard for HPLC, chiral CE, or NMR method validation for stien complex synthesis.

Molecular Formula C14H14Cl2N2Pt
Molecular Weight 476.3 g/mol
CAS No. 80844-54-8
Cat. No. B12881457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-
CAS80844-54-8
Molecular FormulaC14H14Cl2N2Pt
Molecular Weight476.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl
InChIInChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2
InChIKeyPKPLWJWRVWFFAQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum Dichloro(1,2-diphenyl-1,2-ethanediamine): Identification Guide


Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))- (CAS 80844-54-8) is a platinum(II) coordination complex featuring a bidentate meso-stilbenediamine (1,2-diphenylethylenediamine) ligand and two chloro leaving groups . It is cataloged as an antitumor research compound, with early patent literature disclosing its general class as active against experimental tumors [1]. However, a systematic search of accessible primary research papers, patents, and authoritative databases yielded no studies providing direct, quantitative comparative data for this specific stereoisomer. This guide therefore serves as a baseline identification document, explicitly noting the absence of validated differential evidence rather than presenting comparative performance claims.

1
Defined meso (SP-4-3-(R*,S*)) stereochemistry for stereochemical SAR probe use
2
Baseline identification tool; direct isomer-specific quantitative data not available
3
Class-level evidence from related stien complexes supports stereochemical relevance; requires validation for this isomer

Why Generic Substitution Fails for This Stereoisomer


For platinum(II) complexes bearing chiral diamine ligands, stereochemistry is a critical determinant of biological activity, DNA binding kinetics, and cellular accumulation. Published work on related 1,2-diphenylethylenediamine (stien) platinum complexes demonstrates that diastereoisomeric forms of the same molecular formula can exhibit markedly different cytotoxicity profiles against human cancer cell lines, with one isomer showing selective and rapid cellular accumulation while another is virtually inactive [1]. Consequently, substituting CAS 80844-54-8—the (SP-4-3-(R*,S*)) or meso stereoisomer—with a different stien isomer or an achiral ethylenediamine analog is not scientifically justified in the absence of isomer-specific comparative data.

Racemic stien substitution
Related diastereomeric diaqua platinum(II) sulfates show markedly different cytotoxicity kinetics; meso-specific cellular response may not replicate.
Ethylenediamine analog substitution
Stien ligand reduces 5′-GMP reactivity by ~2-fold vs en; DNA binding kinetics may shift, altering pharmacological-profile interpretation.
Enantiopure isomer substitution
R,R/S,S isomer showed greater cellular accumulation than meso in MCF-7 cells; substituting may produce non-comparable research outcomes.

Limited Evidence Differential vs. In-Class Analogs


Stereochemical Identity as Distinct meso Isomer

CAS 80844-54-8 is the specific (SP-4-3-(R*,S*)) stereoisomer of dichloro(1,2-diphenyl-1,2-ethanediamine)platinum(II), corresponding to the meso form of the stilbenediamine ligand [1]. Literature on closely related 1,2-diphenylethylenediamine platinum(II) complexes indicates that stereochemistry profoundly influences biological activity: in a direct comparison of diastereoisomeric diaqua platinum(II) sulfate complexes bearing substituted stien ligands, one isomer (racemic, R,R/S,S) showed markedly greater and more rapid cytotoxicity against MCF-7 breast cancer cells than its meso counterpart, which was equiactive only after prolonged exposure [2]. These findings establish that the meso stereochemistry of CAS 80844-54-8 is a non-interchangeable molecular feature with documented biological consequences in this ligand class.

Stereochemical Identity
Class-level
Related diaqua stien complexes: racemic isomer more rapidly cytotoxic than meso in MCF-7 cells (6 h vs 231 h exposure).
Reported stereochemical-response context.
Direct data for CAS 80844-54-8 not available; class-level inference.
Stereochemistry Platinum anticancer Structure-activity relationship

5′-GMP Reactivity of Stien vs. Ethylenediamine Complexes

In a comparative kinetic study of triamine-type platinum(II) complexes reacting with 5′-guanosine monophosphate (5′-GMP), the rate constants for complexes bearing the 1,2-diphenylethylenediamine (stien) ligand were reported to be approximately half those of the corresponding ethylenediamine (en) complexes [1]. The observed reactivity order was en > stien > (NH3)2 ≥ dibenzylen. This class-level finding indicates that the stien ligand, with its two phenyl substituents, attenuates substitution kinetics at the platinum center relative to the unsubstituted ethylenediamine carrier ligand found in classical platinum drugs.

5′-GMP Reactivity
Class-level
Stien complexes react with 5′-GMP at ~50% the rate of en complexes (NMR kinetics).
Reported ligand-class reactivity context.
Supports carrier-ligand effect on DNA adduct formation.
DNA binding 5′-GMP reactivity Leaving group kinetics

Patent-Reported Antitumor Activity in ADJ/PC6 Model

The Japanese patent JPS56103192A discloses that dichloro(meso-stilbenediamine)platinum(II) is active as an antitumor agent, with the general class of (1,2-diphenyl-ethylenediamine)-platinum(II) complexes described in subsequent patents as demonstrating activity against ADJ/PC6 plasma cell tumors in mice [1][2]. While the patent literature establishes the compound's intended therapeutic application, no quantitative efficacy data (e.g., T/C%, IC50) specific to CAS 80844-54-8 were retrieved from the accessible sources, precluding a direct numerical comparison with cisplatin or other platinum drugs.

In Vivo Activity
Data to verify
Patent claims antitumor activity in ADJ/PC6 mouse model; no quantitative T/C% or survival data retrieved.
Model-response endpoint context; requires validation.
No isomer-specific efficacy comparison with cisplatin available.
In vivo antitumor ADJ/PC6 Platinum complexes

Research Application Scenarios


Stereochemical Probe for SAR Studies

CAS 80844-54-8, as the pure meso-(R*,S*) stereoisomer of dichloro(stilbenediamine)platinum(II), serves as a critical stereochemical probe for deconvoluting the contribution of ligand chirality to antitumor activity within the 1,2-diphenylethylenediamine platinum complex series. Previous studies have established that the meso configuration in closely related diaqua platinum(II) sulfate complexes results in markedly different cellular accumulation and cytotoxicity kinetics compared to racemic isomers [1]. Researchers investigating stereochemistry–activity relationships can employ this compound as the meso reference point to benchmark against enantiopure trans-d and trans-l analogs or against the unsubstituted ethylenediamine complex.

DNA Binding Studies with Phenyl-Substituted Carrier Ligand

The two phenyl groups on the stilbenediamine ligand introduce steric bulk and potential intercalative or groove-binding interactions distinct from simpler diamine carriers. Kinetic evidence indicates that stien complexes react with 5′-GMP at approximately half the rate of ethylenediamine analogs [2]. CAS 80844-54-8 is therefore suitable for comparative DNA binding and platination studies aimed at understanding how aromatic substitution on the inert carrier ligand modulates DNA adduct formation, repair susceptibility, and ultimately cytotoxicity. Direct comparison with the unsubstituted ethylenediamine-dichloroplatinum(II) complex can isolate the contribution of the phenyl moieties to DNA interaction kinetics.

Reference Standard for Isomer Purity Verification

Given that stereochemistry is a critical quality attribute of chiral platinum complexes, CAS 80844-54-8 can serve as an authenticated reference standard for developing HPLC, chiral CE, or NMR methods to confirm isomer identity and purity in synthesized batches of stien platinum complexes. Its well-defined (SP-4-3-(R*,S*)) configuration and patent-documented synthesis route [3] make it suitable for method validation purposes in laboratories synthesizing or characterizing platinum antitumor candidates within this structural class.

Application
Selection Property
Validation Focus
Stereochemical SAR probe
Meso stereoisomer reference standard
Stereochemistry-activity benchmarking across stien isomers
DNA platination kinetics
Aromatic carrier-ligand effect
Ligand-dependent 5′-GMP reactivity context
Isomer identity verification
Authenticated meso reference material
Chiral HPLC or NMR method validation
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